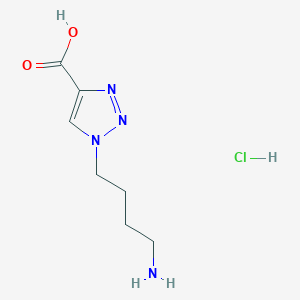![molecular formula C22H21FN4O2S B2713414 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-24-5](/img/structure/B2713414.png)
2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a thiazolotriazol group . These groups are common in many pharmaceuticals and could suggest potential biological activity .
Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the ethoxyphenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of both polar and nonpolar groups could affect its solubility .Scientific Research Applications
Medicinal Chemistry Applications
Thiazolo[3,2-b]triazole derivatives have been synthesized and evaluated for their potential medicinal properties. For instance, compounds with thiazolo[3,2-b]triazole scaffolds have been explored for their anti-inflammatory, analgesic, antimicrobial, and antifungal activities. These compounds are designed to harness the bioactive potential of the thiazolo[3,2-b]triazole moiety, indicating the structural class's relevance in drug discovery and development. For example, Emine Doğdaş et al. (2007) synthesized new thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen, showing significant analgesic and anti-inflammatory activities without inducing gastric lesions, suggesting their potential as safer therapeutic agents (Doğdaş et al., 2007).
Agricultural Chemistry Applications
In the realm of agriculture, thiazolo[3,2-b]triazole derivatives have been evaluated for their insecticidal properties. Research by A. Fadda et al. (2017) involved synthesizing various heterocycles, including thiazolo[3,2-b][1,2,4]triazole derivatives, and assessing their insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the potential utility of thiazolo[3,2-b]triazole derivatives in developing new agrochemicals to protect crops from pest infestations (Fadda et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potentials of thiazolo[3,2-b]triazole derivatives have been a subject of interest due to the increasing need for novel compounds to combat drug-resistant pathogens. Studies such as those by Wagnat W. Wardkhan et al. (2008) and G. Saravanan et al. (2010) have explored the synthesis of thiazolo[3,2-b]triazole-based compounds with significant antimicrobial and antifungal activities, highlighting their potential as leads in developing new antimicrobial agents (Wardkhan et al., 2008); (Saravanan et al., 2010).
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHICKNXKNECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/no-structure.png)



![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)

![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)
![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B2713344.png)
![N-[(3-Chloro-2-fluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2713348.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2713350.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2713351.png)

